

Spectroscopic Profile of 2-Bromo-5-methoxybenzaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 2-Bromo-5-methoxybenzaldehyde

Cat. No.: B1267466

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This technical guide provides a comprehensive overview of the spectroscopic data for the compound **2-Bromo-5-methoxybenzaldehyde** (CAS No: 7507-86-0).^[1] Due to the limited availability of specific, publicly accessible raw spectral data, this document outlines the expected spectroscopic characteristics based on the compound's structure, alongside detailed, generalized experimental protocols for acquiring such data.

Core Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for **2-Bromo-5-methoxybenzaldehyde**. These values are predicted based on the chemical structure and typical spectroscopic ranges for the functional groups present.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~10.3	Singlet	-	Aldehyde proton (-CHO)
~7.8	Doublet	~3.0	Aromatic proton (H-6)
~7.6	Doublet of doublets	~8.8, 3.0	Aromatic proton (H-4)
~7.0	Doublet	~8.8	Aromatic proton (H-3)
~3.9	Singlet	-	Methoxy protons (-OCH ₃)

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~190	Aldehyde carbon (C=O)
~160	Aromatic carbon attached to methoxy group (C-5)
~135	Aromatic carbon (C-4)
~128	Aromatic carbon attached to aldehyde (C-1)
~118	Aromatic carbon (C-6)
~115	Aromatic carbon attached to bromine (C-2)
~114	Aromatic carbon (C-3)
~56	Methoxy carbon (-OCH ₃)

Table 3: Predicted Infrared (IR) Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
~3000-3100	Medium	Aromatic C-H stretch
~2850, ~2750	Medium	Aldehyde C-H stretch (Fermi doublet)
~1700	Strong	Aldehyde C=O stretch
~1580, ~1470	Medium-Strong	Aromatic C=C stretch
~1250	Strong	Aryl-O-CH ₃ stretch (asymmetric)
~1030	Strong	Aryl-O-CH ₃ stretch (symmetric)
~820	Strong	C-H out-of-plane bend (para-substitution pattern)
~680	Medium-Strong	C-Br stretch

Table 4: Predicted Mass Spectrometry (MS) Data

m/z	Relative Intensity	Assignment
214/216	High	Molecular ion peak [M] ⁺ and [M+2] ⁺ (due to ⁷⁹ Br and ⁸¹ Br isotopes)
213/215	Medium	[M-H] ⁺
185/187	Medium	[M-CHO] ⁺
157/159	Low	[M-CHO-CO] ⁺
134	Medium	[M-Br] ⁺
106	Medium	[M-Br-CO] ⁺
77	High	[C ₆ H ₅] ⁺

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments cited.

^1H and ^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of **2-Bromo-5-methoxybenzaldehyde** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6). The choice of solvent depends on the solubility of the compound. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR Acquisition:
 - Acquire a one-dimensional proton NMR spectrum.
 - Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional carbon NMR spectrum with proton decoupling.
 - Due to the lower natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
- Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shifts to the internal standard.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Place a small amount of solid **2-Bromo-5-methoxybenzaldehyde** directly onto the ATR crystal.
 - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
- Data Acquisition:
 - Collect a background spectrum of the empty ATR crystal.
 - Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
 - Typically, spectra are collected in the range of 4000-400 cm^{-1} .
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

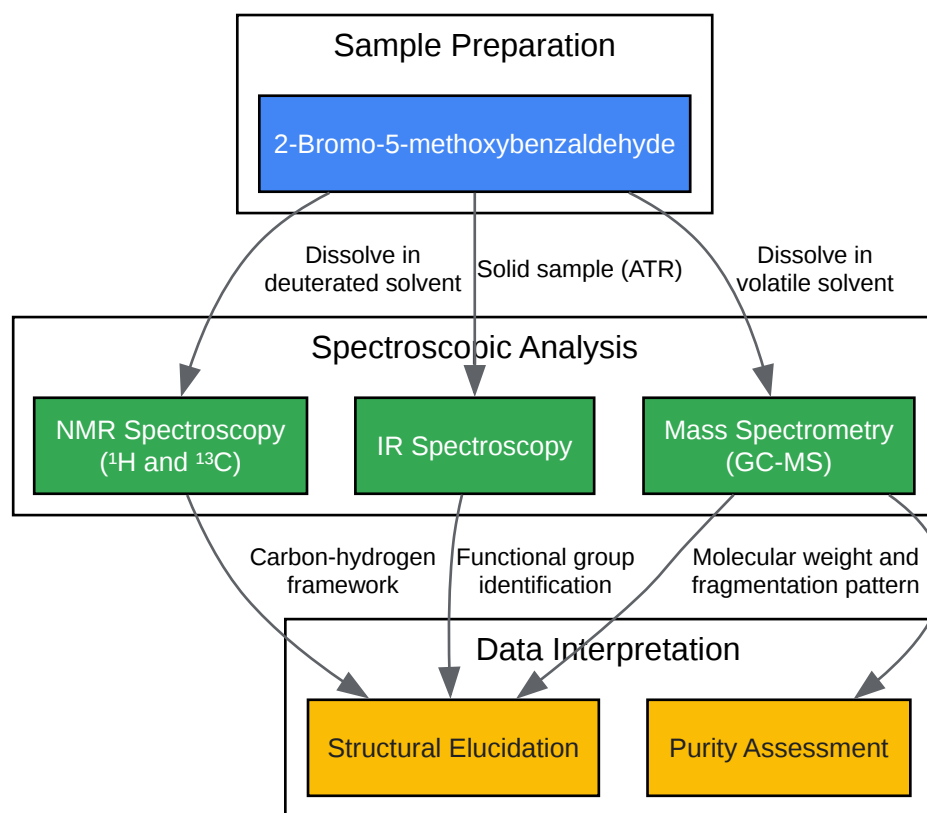
Methodology:

- Sample Preparation: Prepare a dilute solution of **2-Bromo-5-methoxybenzaldehyde** in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
- Instrumentation: Use a GC-MS system equipped with a capillary column suitable for the analysis of semi-volatile organic compounds (e.g., a DB-5ms column).

- Gas Chromatography (GC) Method:
 - Injector Temperature: 250 °C.
 - Oven Temperature Program: Start at a lower temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Mass Spectrometry (MS) Method:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from a low m/z (e.g., 40) to a value greater than the molecular weight of the compound (e.g., 250).
- Data Analysis:
 - Identify the peak corresponding to **2-Bromo-5-methoxybenzaldehyde** in the total ion chromatogram (TIC).
 - Analyze the mass spectrum of this peak to determine the molecular ion and the major fragment ions.

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound like **2-Bromo-5-methoxybenzaldehyde**.



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Caption: Workflow for Spectroscopic Analysis.

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References

- 1. 2-Bromo-5-methoxybenzaldehyde | 7507-86-0 [chemicalbook.com]
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